3-(2,2-Difluoroethoxy)-4-methylaniline
Overview
Description
“3-(2,2-Difluoroethoxy)-4-methylaniline” is a compound that contains an aniline group, which is a phenyl group attached to an amino group. It also contains a difluoroethoxy group attached to the third carbon of the phenyl ring and a methyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline) with an amino group (NH2), a methyl group (CH3), and a 2,2-difluoroethoxy group (OCH2CF2H) attached to it .
Chemical Reactions Analysis
As an aniline derivative, this compound could participate in various chemical reactions. For example, it might undergo electrophilic substitution reactions or could be used as a building block in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the difluoroethoxy group might influence its polarity, boiling point, and solubility .
Scientific Research Applications
Spectroscopic Analysis
- Fourier Transform Infrared and FT-Raman Spectral Analysis : Studies have used techniques like Fourier Transform Infrared (FTIR) and FT-Raman to analyze compounds similar to 3-(2,2-Difluoroethoxy)-4-methylaniline, particularly focusing on vibrational modes and interactions between different groups within the molecules (Arjunan & Mohan, 2008). Such analyses are crucial for understanding the molecular structure and behavior of chemical compounds.
Chemical Synthesis and Reaction Studies
- Palladium(0) Catalyzed Synthesis : Research involving the synthesis of compounds like this compound has explored palladium(0) catalyzed Suzuki cross-coupling reactions. These studies focus on incorporating various functional groups and understanding the reactivity and structural features of these compounds (Rizwan et al., 2021).
Spectroelectrochemical Behavior
- UV–Vis Spectroelectrochemical Studies : Similar compounds have been studied for their UV–Vis spectroelectrochemical properties, particularly during processes like homo- and copolymerization. This research provides insights into the electronic structures and reactivity of these molecules (Bilal, Shah, & Holze, 2013).
Non-Linear Optical Properties
- Exploration of Non-Linear Optical Properties : Studies on derivatives of this compound have focused on their non-linear optical properties. This includes investigations into molecular electrostatic potential and reactivity descriptors, which are critical for applications in materials science and photonics (Rizwan et al., 2021).
Molecular Structure and Reactivity
- Investigations of Molecular Structure : Detailed studies have been conducted using spectroscopic methods and theoretical calculations to understand the molecular structure and physicochemical properties of compounds structurally similar to this compound. Such studies are vital for designing and synthesizing new chemical entities with desired properties (Kose, Karabacak, & Atac, 2015).
Environmental Impact and Degradation
- Degradation Studies : There is research on the degradation of similar compounds like aniline derivatives by bacterial strains. Such studies are significant for understanding the environmental impact and biodegradation pathways of these chemicals (Liu et al., 2002).
Mechanism of Action
Target of Action
It is structurally similar to penoxsulam , a triazolopyrimidine inhibitor of acetolactate synthase (ALS, also called acetohydroxyacid synthase or AHAS; EC 4.1.3.18) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), making it a common target for herbicides .
Mode of Action
If we consider its structural similarity to penoxsulam, it might inhibit the als enzyme, thereby preventing the synthesis of essential amino acids and leading to plant growth suppression .
Biochemical Pathways
If it acts similarly to penoxsulam, it would affect the pathway of branched-chain amino acid synthesis . This disruption could lead to downstream effects such as inhibited protein synthesis and plant growth.
Pharmacokinetics
Fluorinated compounds often exhibit unique pharmacokinetic properties, including increased metabolic stability and altered lipophilicity, which can impact their bioavailability .
Result of Action
If it acts similarly to penoxsulam, it would lead to the inhibition of plant growth due to the suppression of essential amino acid synthesis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(2,2-Difluoroethoxy)-4-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can modulate cell signaling pathways, potentially impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit acetolactate synthase by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been noted, where a certain dosage level must be reached before significant effects are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in the biosynthesis of amino acids or other essential metabolites . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQHCQAWMMFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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